molecular formula C12H14BrNO5 B8667068 (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate

Cat. No.: B8667068
M. Wt: 332.15 g/mol
InChI Key: FWRLJJRNZCLHFL-UHFFFAOYSA-N
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Description

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-tert-butyl-4-bromophenol to introduce the nitro group, followed by the reaction with methyl chloroformate to form the carbonate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the concentration of reagents can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding phenol and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: 2-tert-butyl-4-bromo-5-aminophenyl methyl carbonate.

    Hydrolysis: 2-tert-butyl-4-bromo-5-nitrophenol and methanol.

Scientific Research Applications

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate largely depends on the context of its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding phenol and methanol. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-tert-butyl-4-chloro-5-nitrophenyl) carbonate
  • Methyl (2-tert-butyl-4-bromo-5-aminophenyl) carbonate
  • Methyl (2-tert-butyl-4-bromo-5-hydroxyphenyl) carbonate

Uniqueness

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (tert-butyl) groups on the phenyl ring allows for a diverse range of chemical transformations and interactions.

Properties

Molecular Formula

C12H14BrNO5

Molecular Weight

332.15 g/mol

IUPAC Name

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate

InChI

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)9(14(16)17)6-10(7)19-11(15)18-4/h5-6H,1-4H3

InChI Key

FWRLJJRNZCLHFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl (2-tert-butyl-4-bromophenyl) carbonate (470 g, 1.67 mol) was dissolved in conc. H2SO4 (1000 ml) at 0° C. KNO3 (253 g, 2.5 mol) was added in portions over 90 min. The reaction mixture was stirred at 0° C. for 2 h and poured into ice-water (20 L). The resulting precipitate was collected via filtration and washed with water thoroughly, dried and recrystallized from ether to give methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (332 g, 60% over 3 steps).
Quantity
470 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
253 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

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